molecular formula C9H9BrF3NO B13587656 (r)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13587656
M. Wt: 284.07 g/mol
InChI Key: FCMGTYDCYSTMGU-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1213583-67-5) is a chiral β-amino alcohol building block of high interest in medicinal chemistry and drug discovery research . This compound features a stereogenic center and a molecular scaffold that incorporates both bromo and trifluoromethyl substituents on an aromatic ring. The trifluoromethyl group is a key motif known to enhance properties such as metabolic stability, membrane permeability, and binding affinity in bioactive molecules, making it a valuable asset in the design of novel therapeutic agents . The presence of both amino and hydroxyl functional groups on a chiral backbone makes this compound a versatile precursor for the synthesis of more complex, optically active molecules. Its specific structure suggests potential applications as an intermediate in the development of receptor ligands, such as selective serotonin receptor agonists for neuropsychiatric research, where similar constrained scaffolds have been investigated for their potent and selective activity . With a molecular formula of C9H9BrF3NO and a molecular weight of 284.08 g/mol , it is supplied with a high purity of 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

(2R)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9BrF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

FCMGTYDCYSTMGU-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)[C@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative that contains the bromine and trifluoromethyl groups.

    Amination Reaction: The phenyl derivative undergoes an amination reaction to introduce the amino group at the desired position.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and drug development.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number
(R)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol (Target) C₉H₈BrF₃NO* ~269.06* 3-Br, 5-CF₃ Not Available
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol C₈H₉BrFNO 234.07 5-Br, 2-F 1213027-14-5
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol C₁₀H₈F₆O 258.16 3,5-bis(CF₃) Not Available
2-Amino-1-[2,5-difluorophenyl]ethanol C₈H₉F₂NO 173.16 2,5-diF 1567958-26-2
2-Amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol C₁₀H₁₂F₂NO₂ 217.22 4-(2,2-difluoroethoxy) Not Available

*Calculated based on structural formula.

Key Observations:

Halogen vs. Trifluoromethyl Substitution :

  • The target compound combines bromine (Br) and trifluoromethyl (CF₃) groups, which increase molecular weight (~269.06) compared to analogs with fluorine (F) alone (e.g., 173.16 in ). Bromine’s larger atomic radius may enhance steric hindrance, while CF₃’s electron-withdrawing nature could modulate aromatic ring reactivity .
  • The analog in (5-Br, 2-F) shares bromine but lacks CF₃, resulting in lower molecular weight (234.07) and distinct electronic properties.

Stereochemistry and Functional Groups: The (R)-configuration in the target and is critical for chiral recognition in asymmetric catalysis or receptor binding.

Q & A

Q. What synthetic methodologies are optimal for producing (R)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol with high enantiomeric purity?

Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:

  • Bromine and trifluoromethyl group introduction : Use halogenation or cross-coupling reactions under controlled conditions (e.g., palladium catalysts for aryl halide coupling) .
  • Chiral center formation : Employ chiral auxiliaries or enantioselective reduction (e.g., NaBH₄ with chiral ligands) to achieve the (R)-configuration .
  • Purification : Chromatography (HPLC or flash column) with chiral stationary phases ensures enantiomeric purity >98% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern (3-bromo-5-trifluoromethyl) and hydroxyl/amino group positions. ¹⁹F NMR quantifies trifluoromethyl integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₈BrF₃NO) and detects isotopic patterns from bromine .
  • Polarimetry : Measures optical rotation to confirm enantiopurity .

Advanced Research Questions

Q. How do the bromine and trifluoromethyl substituents influence the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Sensitivity : The amino and hydroxyl groups make the compound prone to protonation/deprotonation. Stability studies in buffered solutions (pH 3–9) show optimal integrity at pH 6–7, with degradation via hydrolysis observed at extremes .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C. The electron-withdrawing trifluoromethyl group enhances thermal resistance compared to non-fluorinated analogs .

Q. How can researchers design experiments to investigate its interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Docking Studies : Use molecular modeling (e.g., AutoDock) to predict binding affinities with targets like G-protein-coupled receptors (GPCRs) .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorescence polarization or surface plasmon resonance (SPR) to quantify target engagement .
  • Mutagenesis : Compare activity against wild-type vs. mutant enzymes (e.g., altering active-site residues) to identify key interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify variables affecting outcomes. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffers) .
  • Orthogonal Validation : Replicate results using alternative methods (e.g., in vitro enzyme assays vs. cell-based assays) .

Q. How does enantiomeric purity impact biological activity, and what methods assess this effect?

Answer:

  • Enantiomer-Specific Activity : Test (R)- and (S)-enantiomers separately in bioassays. For example, the (R)-form may show 10-fold higher affinity for a target due to steric complementarity .
  • Chiral HPLC : Quantify enantiomeric excess (ee) and correlate with activity data. Impurities <2% are critical for reproducible results .

Q. What synthetic intermediates are prone to decomposition, and how can this be mitigated?

Answer:

  • Reactive Intermediates : The brominated aromatic intermediate (3-bromo-5-(trifluoromethyl)phenyl)ethan-1-one is light-sensitive. Store in amber vials under inert gas (N₂/Ar) .
  • By-Product Control : Monitor reactions via thin-layer chromatography (TLC) to halt at the ketone stage before over-reduction .

Q. How does this compound compare structurally and functionally to analogs like (R)-2-amino-2-(4-chloro-2-trifluoromethylphenyl)ethanol?

Answer:

Property Target Compound Analog (4-Cl-2-CF₃)
Electron-Withdrawing Groups 3-Bromo, 5-CF₃4-Chloro, 2-CF₃
Polarity Higher (due to Br)Moderate (Cl less polar than Br)
Bioactivity Enhanced binding to hydrophobic pocketsReduced steric hindrance for target access
Synthetic Yield 60–70% (due to Br reactivity)75–85% (Cl easier to handle)

Data derived from comparative NMR and bioassay studies .

Methodological Notes

  • Citations : Peer-reviewed synthesis protocols (e.g., ) and analytical standards (e.g., ) prioritized.
  • Advanced Tools : Computational modeling () and chiral separations () are critical for mechanistic and purity studies.

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